2-[3-(2-Chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline 2-[3-(2-Chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline
Brand Name: Vulcanchem
CAS No.: 929864-02-8
VCID: VC0364569
InChI: InChI=1S/C18H10ClN5S/c19-13-7-3-2-6-12(13)16-21-22-18-24(16)23-17(25-18)15-10-9-11-5-1-4-8-14(11)20-15/h1-10H
SMILES: C1=CC=C2C(=C1)C=CC(=N2)C3=NN4C(=NN=C4S3)C5=CC=CC=C5Cl
Molecular Formula: C18H10ClN5S
Molecular Weight: 363.8g/mol

2-[3-(2-Chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline

CAS No.: 929864-02-8

Main Products

VCID: VC0364569

Molecular Formula: C18H10ClN5S

Molecular Weight: 363.8g/mol

2-[3-(2-Chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline - 929864-02-8

CAS No. 929864-02-8
Product Name 2-[3-(2-Chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline
Molecular Formula C18H10ClN5S
Molecular Weight 363.8g/mol
IUPAC Name 3-(2-chlorophenyl)-6-quinolin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Standard InChI InChI=1S/C18H10ClN5S/c19-13-7-3-2-6-12(13)16-21-22-18-24(16)23-17(25-18)15-10-9-11-5-1-4-8-14(11)20-15/h1-10H
Standard InChIKey WTPYYDZILKRIKI-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=CC(=N2)C3=NN4C(=NN=C4S3)C5=CC=CC=C5Cl
Canonical SMILES C1=CC=C2C(=C1)C=CC(=N2)C3=NN4C(=NN=C4S3)C5=CC=CC=C5Cl
PubChem Compound 17591471
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator